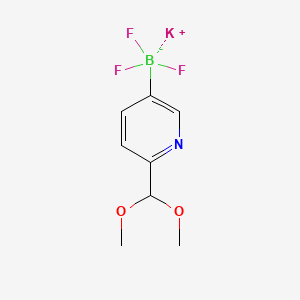
Potassium (6-(dimethoxymethyl)pyridin-3-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and reactivity, making them valuable in various chemical reactions, particularly in organic synthesis. The presence of the trifluoroborate group imparts unique properties to the compound, making it a versatile reagent in the field of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide typically involves the reaction of 6-(dimethoxymethyl)pyridine with a boron reagent, such as boron trifluoride etherate, in the presence of a potassium base. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
Reactants: 6-(dimethoxymethyl)pyridine, boron trifluoride etherate, potassium base.
Solvent: Anhydrous solvent such as tetrahydrofuran (THF).
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Substitution Reactions: Nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
Potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to the target molecule. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 2,6-dimethoxypyridine-3-trifluoroborate
- Potassium (2,6-dimethylpyridin-3-yl)trifluoroboranuide
Uniqueness
Potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide is unique due to the presence of the dimethoxymethyl group, which can influence its reactivity and stability. This makes it a valuable reagent in specific synthetic applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H10BF3KNO2 |
|---|---|
Peso molecular |
259.08 g/mol |
Nombre IUPAC |
potassium;[6-(dimethoxymethyl)pyridin-3-yl]-trifluoroboranuide |
InChI |
InChI=1S/C8H10BF3NO2.K/c1-14-8(15-2)7-4-3-6(5-13-7)9(10,11)12;/h3-5,8H,1-2H3;/q-1;+1 |
Clave InChI |
CTKLCWVYAXHDMS-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CN=C(C=C1)C(OC)OC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















